molecular formula C18H25ClO5 B5154581 diethyl [5-(2-chlorophenoxy)pentyl]malonate

diethyl [5-(2-chlorophenoxy)pentyl]malonate

Cat. No. B5154581
M. Wt: 356.8 g/mol
InChI Key: RZIXTFUHBGIUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl [5-(2-chlorophenoxy)pentyl]malonate, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of cannabinoid receptors. It was first synthesized in the 1990s and has been extensively studied for its potential use in scientific research.

Mechanism of Action

Diethyl [5-(2-chlorophenoxy)pentyl]malonate acts as a potent agonist of cannabinoid receptors, specifically CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a range of physiological effects. The exact mechanism of action is still being studied, but it is thought to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
Diethyl [5-(2-chlorophenoxy)pentyl]malonate has a range of biochemical and physiological effects. It has been shown to induce hypothermia, alter locomotor activity, and modulate pain perception. It has also been shown to have anti-inflammatory and neuroprotective effects. These effects are thought to be mediated through the activation of cannabinoid receptors.

Advantages and Limitations for Lab Experiments

Diethyl [5-(2-chlorophenoxy)pentyl]malonate has several advantages for use in lab experiments. It is a potent and selective agonist of cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. It is also stable and easy to synthesize, making it readily available for use in research. However, there are also limitations to its use. It has been shown to have off-target effects at high concentrations, and its effects can be variable depending on the experimental conditions.

Future Directions

There are several future directions for research on diethyl [5-(2-chlorophenoxy)pentyl]malonate. One area of interest is the development of novel cannabinoid receptor agonists with improved selectivity and efficacy. Another area of interest is the investigation of the potential therapeutic applications of diethyl [5-(2-chlorophenoxy)pentyl]malonate and other cannabinoid receptor agonists. Finally, there is a need for further research to fully understand the mechanism of action and physiological effects of diethyl [5-(2-chlorophenoxy)pentyl]malonate.

Synthesis Methods

The synthesis of diethyl [5-(2-chlorophenoxy)pentyl]malonate involves the reaction of 2-chlorophenol with 5-bromopentanoic acid, followed by esterification with diethyl malonate. The resulting compound is then subjected to decarboxylation to obtain diethyl [5-(2-chlorophenoxy)pentyl]malonate. This synthesis method has been well-established and is widely used in scientific research.

Scientific Research Applications

Diethyl [5-(2-chlorophenoxy)pentyl]malonate has been extensively studied for its potential use in scientific research. It is commonly used as a tool to study the endocannabinoid system and its role in various physiological processes. It has also been used to investigate the pharmacological properties of cannabinoid receptors and their potential therapeutic applications.

properties

IUPAC Name

diethyl 2-[5-(2-chlorophenoxy)pentyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClO5/c1-3-22-17(20)14(18(21)23-4-2)10-6-5-9-13-24-16-12-8-7-11-15(16)19/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIXTFUHBGIUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCOC1=CC=CC=C1Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-[5-(2-chlorophenoxy)pentyl]propanedioate

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